molecular formula C13H15ClN2 B1627392 N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride CAS No. 91806-09-6

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride

Cat. No. B1627392
CAS RN: 91806-09-6
M. Wt: 234.72 g/mol
InChI Key: UWBOTFWDHYEUKV-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, also known as 2-APB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. 2-APB is a potent inhibitor of inositol trisphosphate (IP3) receptors, which are important for intracellular calcium signaling.

Scientific Research Applications

Experimental and Theoretical Investigations of Amine Derivatives as Corrosion Inhibitors

The study by Boughoues et al. (2020) investigated the use of various amine derivatives, including those similar to the chemical , as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiency and were studied using spectroscopy, electrochemical measurements, and surface analysis. This indicates the potential of amine derivatives in corrosion protection applications (Boughoues et al., 2020).

Development of Poly(amido-amine)s with Amino Groups for Drug Carriers

Malgesini et al. (2003) described the synthesis of Poly(amido-amine)s carrying primary amino groups as side substituents. These polymers can be used as carriers for carboxylated drugs and for labeling with fluorescent probes, indicating their application in drug delivery and biomedical research (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Application in Antitumor Research

Chua et al. (1999) studied 2-(4-Aminophenyl)benzothiazoles, which are structurally related to the chemical , and found them to display potent and selective antitumor activity. This suggests the potential use of similar amine compounds in cancer research and treatment (Chua et al., 1999).

Use in Synthesis of N-Methyl- and N-Alkylamines

Senthamarai et al. (2018) reported on the synthesis of N-methylated and N-alkylated amines using cobalt oxide nanoparticles. This method could be applicable for producing fine and bulk chemicals, demonstrating the utility of amine derivatives in chemical synthesis (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Role in Graphene-Based Catalysis

Nasrollahzadeh et al. (2020) discussed the application of graphene-based catalysts in the reduction of nitro compounds to amines. This underscores the significance of amines in the synthesis of drugs, biologically active molecules, and other chemicals (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

properties

IUPAC Name

2-N-(4-methylphenyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBOTFWDHYEUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554404
Record name N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride

CAS RN

91806-09-6
Record name N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-(4-methylphenyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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